molecular formula C17H19BrN4O4 B2384726 8-Bromo-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione CAS No. 879070-89-0

8-Bromo-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione

Cat. No.: B2384726
CAS No.: 879070-89-0
M. Wt: 423.267
InChI Key: UNKCAJDCVIXESQ-UHFFFAOYSA-N
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Description

8-Bromo-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione is a compound belonging to the class of xanthine derivatives. This compound is known for its potential biological activities, including antioxidant properties and possible therapeutic applications in various fields such as medicine and chemistry .

Preparation Methods

The synthesis of 8-Bromo-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione involves several steps. The starting material, 8-bromotheophylline, is prepared via oxidative bromination of theophylline. This intermediate is then reacted with glycidyl aryl ethers in the presence of catalytic amounts of triethylamine, tributylamine, or N,N-dimethylbenzylamine in solvents like propanol or butanol. The reaction yields 8-bromo-7-(3-aryloxy-2-hydroxyprop-1-yl)theophyllines .

Chemical Reactions Analysis

8-Bromo-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione involves its interaction with various molecular targets. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. It may also interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other 7,8-disubstituted methylated xanthines, such as:

  • 8-Bromo-7-(2-hydroxy-3-aryloxyprop-1-yl)theophyllines
  • 8-Bromo-7-(2-hydroxy-3-p-t-butylphenoxyprop-1-yl)theophylline
  • 8-Bromo-7-(2-hydroxy-3-(3,5-dimethylphenoxy)prop-1-yl)theophylline

These compounds share similar structural features but differ in their substituents, which can influence their biological activities and chemical reactivity .

Properties

IUPAC Name

8-bromo-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O4/c1-9-4-5-12(6-10(9)2)26-8-11(23)7-22-13-14(19-16(22)18)21(3)17(25)20-15(13)24/h4-6,11,23H,7-8H2,1-3H3,(H,20,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKCAJDCVIXESQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2Br)N(C(=O)NC3=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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